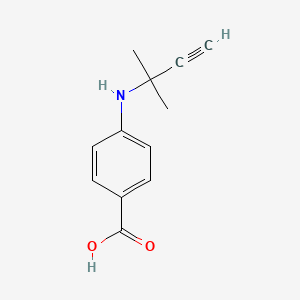
4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid is an organic compound with the molecular formula C12H13NO2. It is a derivative of benzoic acid, where the amino group is substituted with a 2-methylbut-3-yn-2-yl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methylbut-3-yn-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
- 3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
- Benzoic acid, 3-methylbut-2-yl ester
Uniqueness
4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.
生物活性
4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring both an alkyne side chain and an amino group, may contribute to its diverse biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{15}N_{1}O_{2}, characterized by the following features:
- Amino Group : Enhances solubility and potential interactions with biological targets.
- Alkyne Side Chain : Contributes to unique reactivity and may influence biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as apoptosis and cell proliferation.
- Receptor Interaction : Potential binding to cellular receptors could alter signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains, suggesting potential for this compound in developing new antibacterial agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-Amino benzoic acid | Antibacterial | |
| 2-(3-Methylbut-3-enyl)-aminobenzoic acid | Antifungal | |
| 4-Methylbenzoic acid | Antimicrobial |
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study Example : A study demonstrated that derivatives of benzoic acid, including those similar to this compound, showed significant inhibition of cancer cell lines, with IC50 values indicating potent activity against specific types of cancer .
In Vitro Studies
Several in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cholinesterase Inhibition : The compound was assessed for its ability to inhibit acetylcholinesterase (AChE), a target in Alzheimer's disease research. Results indicated moderate inhibitory activity compared to standard inhibitors .
- Cell Viability Assays : Studies showed that at certain concentrations, the compound reduced cell viability in cancer cell lines, suggesting potential as an anticancer agent .
In Silico Studies
Computational modeling has been employed to predict the binding affinity of 4-((2-Methylbut-3-yn-2-ylyl)amino)benzoic acid to various biological targets. These studies suggest favorable interactions with proteins involved in cancer progression and microbial resistance mechanisms.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-(2-methylbut-3-yn-2-ylamino)benzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-4-12(2,3)13-10-7-5-9(6-8-10)11(14)15/h1,5-8,13H,2-3H3,(H,14,15) |
InChIキー |
WMJUUEHLXZTZHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)NC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















